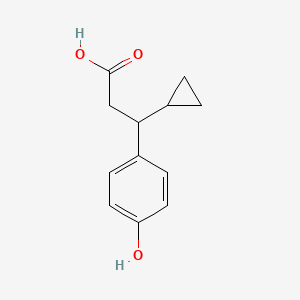

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNQQUWPGXPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727476 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073545-88-6 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document outlines a strategic synthetic approach, details the underlying chemical principles, and presents a systematic workflow for the thorough characterization and validation of the target molecule.

Introduction and Strategic Approach

The synthesis of this compound involves the creation of a carbon-carbon bond to append a propanoic acid moiety to a cyclopropyl ketone precursor. A logical and efficient synthetic strategy is paramount. The selected approach is a two-step process commencing with the preparation of a key intermediate, cyclopropyl(4-hydroxyphenyl)methanone, followed by a Reformatsky reaction to introduce the propanoic acid group. This method is chosen for its reliability and the commercial availability of the starting materials.

The characterization phase is designed to be rigorous, employing a suite of analytical techniques to unequivocally confirm the identity, purity, and structure of the synthesized compound. This ensures the generation of high-quality, reproducible data critical for subsequent research and development activities.

PART 1: Synthesis of this compound

The synthetic pathway is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, cyclopropyl(4-hydroxyphenyl)methanone. The second stage utilizes this intermediate in a Reformatsky reaction to yield the final product.

Stage 1: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

The initial step is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride, to facilitate the electrophilic substitution onto the aromatic ring. The para-substituted product is favored due to steric hindrance at the ortho positions.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of phenol (1.0 eq) in dry DCM is added dropwise to the stirred suspension at 0 °C.

-

Acylation: Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford cyclopropyl(4-hydroxyphenyl)methanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

-

Temperature Control: The initial low temperature (0 °C) helps to control the exothermic reaction and minimize the formation of byproducts.

Stage 2: Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones.[1][2][3][4] In this step, cyclopropyl(4-hydroxyphenyl)methanone is reacted with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed to the target carboxylic acid.

Experimental Protocol:

-

Activation of Zinc: Zinc dust (2.0 eq) is activated by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Setup: The activated zinc is placed in a three-necked flask under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction.

-

Reagent Addition: A solution of ethyl bromoacetate (1.5 eq) and cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to reflux for 2-3 hours.

-

Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude β-hydroxy ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution and stirred at room temperature overnight. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Zinc Activation: Activation of zinc is necessary to remove the passivating layer of zinc oxide from its surface, thereby exposing the fresh metal for the reaction.

-

Reformatsky Reagent Formation: The reaction between ethyl bromoacetate and zinc forms an organozinc intermediate, known as a Reformatsky enolate.[3][4] This enolate is a soft nucleophile that selectively adds to the carbonyl group of the ketone.

-

Hydrolysis: The final step is the saponification of the ester to the corresponding carboxylic acid using a base, followed by acidification.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

PART 2: Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the ortho and meta protons of the para-substituted phenyl ring.

-

Propanoic Acid Protons: A multiplet for the methine proton (CH) adjacent to the cyclopropyl and phenyl groups, and two diastereotopic protons of the methylene group (CH₂) appearing as a multiplet.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.0-1.5 ppm) for the protons of the cyclopropyl ring.

-

Hydroxyl and Carboxylic Acid Protons: Broad singlets for the phenolic OH and carboxylic acid COOH protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) for the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the phenyl ring.

-

Aliphatic Carbons: Signals for the methine, methylene, and cyclopropyl carbons in the upfield region.

-

2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak [M]⁺: m/z = 220.1099 (for C₁₃H₁₆O₃)

-

Expected Fragmentation: Key fragments may include the loss of the carboxylic acid group (-COOH), the cyclopropyl group, and cleavage of the propanoic acid side chain.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Phenol) | 1200-1260 |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this target compound. The comprehensive characterization plan ensures the integrity of the final product, which is a critical prerequisite for its use in further scientific investigation and drug development endeavors.

References

- SATHEE. Chemistry Reformatsky Reaction.

- Organic Chemistry Portal. Reformatsky Reaction.

- Wikipedia. Reformatsky reaction.

- Chemistry LibreTexts. Reformatsky Reaction.

- Organic Syntheses. Ketone, cyclopropyl methyl.

- PubChem. 3-(4-Hydroxyphenyl)propionic acid.

- ChemicalBook. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a small molecule with significant potential in medicinal chemistry. Its structural motifs, including a cyclopropyl group, a phenolic hydroxyl group, and a carboxylic acid, suggest a diverse range of possible biological interactions. Preliminary research on analogous structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has revealed promising antimicrobial and anticancer activities.[1][2][3][4][5] Understanding the physicochemical properties of this compound is therefore a critical step in elucidating its therapeutic potential and enabling its development as a drug candidate.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing established experimental methodologies for their determination. By offering both theoretical grounding and practical protocols, this document aims to equip researchers with the necessary knowledge to thoroughly characterize this and similar molecules.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to all subsequent physicochemical characterizations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | [6] |

| SMILES | O=C(O)CC(C1CC1)C2=CC=C(O)C=C2 | |

| CAS Number | 1073545-88-6 | [6] |

While specific experimental data for the target molecule is limited, we can draw comparisons with the related compound, 3-(4-Hydroxyphenyl)propionic acid, to provide context for expected values.

| Property | 3-(4-Hydroxyphenyl)propionic acid | Source |

| Molecular Formula | C₉H₁₀O₃ | [7][8][9][10] |

| Molecular Weight | 166.17 g/mol | [7][8][9][10] |

| Melting Point | 125 - 132 °C | [7][8] |

| logP | 1.16 - 1.2 | [9] |

Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, both the carboxylic acid and the phenolic hydroxyl group are ionizable. The pKa values will influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[14]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

-

Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[14]

-

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

If determining the pKa of the carboxylic acid, titrate with the standardized NaOH solution, adding small, precise volumes.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa of the carboxylic acid corresponds to the pH at the half-equivalence point.[15]

-

To determine the pKa of the phenolic hydroxyl group, the initial solution may need to be made basic before titrating with a standardized acid.

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[16]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[16] It involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[17]

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Prepare a stock solution of the analyte in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the analyte stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[18]

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.[18]

-

-

Analysis:

-

Carefully sample an aliquot from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major challenge in drug development.[19]

Experimental Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is also the gold standard for determining equilibrium solubility.[20] It involves creating a saturated solution of the compound and then measuring its concentration.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed container.[20]

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[20]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[20] Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Analysis:

-

Withdraw a precise volume of the clear supernatant.

-

If necessary, dilute the sample with the solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[21]

-

-

Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.

Conclusion

The physicochemical properties of this compound are paramount to its potential as a therapeutic agent. While experimental data for this specific molecule is not yet widely available, the established methodologies of potentiometric titration for pKa, the shake-flask method for logP, and the shake-flask method for solubility provide robust frameworks for its characterization. The insights gained from studying related compounds, coupled with the detailed protocols provided in this guide, will empower researchers to thoroughly evaluate this promising molecule and advance its journey through the drug discovery and development pipeline.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 435-437. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Honeycutt, J. D. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. [Link]

-

Pandey, P., & Shukla, S. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]

-

Hendrix, M. M. R. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Stephens, S. J., & Jonich, M. J. (1971). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 48(8), 548. [Link]

-

Sugano, K., et al. (2020). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE, (143), e58963. [Link]

-

Bhatt, N. B., et al. (2017). Determination of partition coefficients (log P). Bio-protocol, 7(15), e2493. [Link]

-

PubChem. (n.d.). 3-Cyclopropyl-3-(4-ethylphenyl)propanoic acid. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Chemsrc. (n.d.). 3-(4-Cyclopropylphenyl)-3-hydroxypropanoic acid. [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

-

Li, D., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(10), 5346-5354. [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. researchgate.net [researchgate.net]

- 21. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Spectroscopic Analysis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive elucidation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data and their interpretation but also detailed experimental protocols and the underlying scientific rationale for the analytical choices made.

Introduction: The Structural Significance of this compound

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound incorporates several key pharmacophoric features: a chiral center, a cyclopropyl ring, a phenolic hydroxyl group, and a carboxylic acid moiety. Each of these functional groups can engage in specific interactions with biological targets, making a precise understanding of the molecule's three-dimensional structure and electronic properties paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming the identity, purity, and structural integrity of the synthesized compound.

This guide will deconstruct the spectroscopic signature of this molecule, demonstrating how the interplay of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the carboxylic acid and phenol groups.[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

A standard one-pulse experiment is typically sufficient.

-

The spectral width should encompass the expected chemical shift range (e.g., 0 to 13 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is necessary.[2]

-

The following diagram illustrates the general workflow for NMR analysis:

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] |

| ~9.2 | singlet | 1H | Ar-OH | The phenolic proton signal is also exchangeable and its chemical shift can be concentration and solvent dependent.[5][6] |

| ~7.05 | doublet | 2H | Ar-H (ortho to -OH) | These aromatic protons are ortho to the electron-donating hydroxyl group, leading to a slight upfield shift compared to the other aromatic protons. |

| ~6.70 | doublet | 2H | Ar-H (meta to -OH) | These aromatic protons are meta to the hydroxyl group. |

| ~3.15 | triplet | 1H | CH (benzylic) | This proton is at a chiral center, adjacent to the aromatic ring, the cyclopropyl group, and the CH₂ group. It is deshielded by the aromatic ring. |

| ~2.60 | doublet | 2H | CH₂ | These protons are adjacent to the chiral center and the carboxylic acid group. They are diastereotopic and may appear as a complex multiplet. |

| ~1.05 | multiplet | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group. |

| ~0.50 | multiplet | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring are highly shielded due to the ring's anisotropy.[7][8] |

| ~0.25 | multiplet | 2H | CH₂ (cyclopropyl) | These protons are also part of the cyclopropyl methylene groups and are diastereotopic. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~175.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4] |

| ~155.5 | C (Ar, attached to -OH) | The aromatic carbon attached to the hydroxyl group is deshielded. |

| ~132.0 | C (Ar, attached to CH) | The ipso-carbon of the aromatic ring attached to the propanoic acid chain. |

| ~129.5 | CH (Ar, ortho to -OH) | Aromatic methine carbons. |

| ~115.0 | CH (Ar, meta to -OH) | Aromatic methine carbons shielded by the -OH group. |

| ~45.0 | CH (benzylic) | The benzylic carbon at the chiral center. |

| ~40.0 | CH₂ | The methylene carbon of the propanoic acid chain. |

| ~15.0 | CH (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

| ~5.0 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are characteristically shifted upfield.[9] |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the absorptions of the hydroxyl and carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3500-3200 (broad) | O-H stretch (phenol) | The broadness is due to intermolecular hydrogen bonding.[10][11] |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) | This very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching vibrations.[12][13] |

| ~3050 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~3000 | C-H stretch (cyclopropyl) | The C-H stretching in cyclopropyl rings often appears at slightly higher wavenumbers than in alkanes. |

| 2980-2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the propanoic acid chain. |

| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[12] |

| 1610, 1510 | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring.[10] |

| ~1230 | C-O stretch (phenol/acid) | Stretching vibrations of the C-O single bonds. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .

-

Molecular Ion: In ESI-MS, we would expect to observe the pseudomolecular ions:

-

Negative Ion Mode: [M-H]⁻ at m/z 205.

-

Positive Ion Mode: [M+H]⁺ at m/z 207 or [M+Na]⁺ at m/z 229.

-

-

Key Fragmentation Pathways: In a higher-energy fragmentation experiment (MS/MS), several characteristic losses are anticipated:

-

Loss of H₂O (18 Da): From the carboxylic acid and/or phenol group.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragments.

-

Benzylic cleavage: Fragmentation at the bond between the chiral center and the aromatic ring.

-

The following diagram illustrates a plausible fragmentation pathway:

Conclusion: A Cohesive Structural Portrait

The combination of NMR, IR, and MS provides a robust and self-validating analytical framework for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation. The predicted data presented in this guide, grounded in the established principles of spectroscopic interpretation, serves as a reliable reference for researchers working with this and structurally related compounds.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

-

Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society, 78(10), 1469-1478. [Link]

-

Chemistry LibreTexts. (2023, January 14). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Paton, R. S. (n.d.). CASCADE - Chemical Shift Calculator. Colorado State University. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

- Reynolds, W. F., & Hamer, G. K. (1976). 'H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 54(21), 3443-3449.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

-

Chemistry LibreTexts. (2021, September 12). 13C-NMR Spectroscopy. Retrieved from [Link]

- Pierattelli, R., & Felli, I. C. (2005). NMR and IR Spectroscopy of Phenols. Magnetic Resonance in Chemistry, 43(11), 871-879.

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Retrieved from [Link]

-

Purdue University, Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax. [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637–6647. [Link]

-

All In All Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. [Link]

-

Boston University, Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

- Wang, Y., et al. (2011). Mass spectra of derivatives of phenols and standard spectra of the phenol acetates. Analytical and Bioanalytical Chemistry, 400(4), 1109-1117.

-

Bingol, K., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites, 9(9), 183. [Link]

-

Hulet, R. (2011, April 28). Spectroscopy of Carboxylic Acids [Video]. YouTube. [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 23). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Visualizer loader [nmrdb.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. 3-Cyclopropylpropanoic acid | C6H10O2 | CID 2758013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROSPRE [prospre.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 12. m.youtube.com [m.youtube.com]

- 13. Visualizer loader [nmrdb.org]

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

This guide provides a detailed framework for the comprehensive biological activity screening of the novel compound, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. The proposed screening cascade is designed to systematically elucidate the compound's biological effects, identify potential molecular targets, and assess its therapeutic potential. The experimental design and methodologies are grounded in established principles of drug discovery and tailored to the structural alerts present in the molecule.

Introduction: Rationale for Screening

The journey from a synthesized chemical entity to a potential therapeutic agent is underpinned by a rigorous and logical biological activity screening process.[1] The subject of this guide, this compound, possesses structural features that suggest a range of potential biological activities. The aryl propionic acid scaffold is a well-established pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, known for their cyclooxygenase (COX) inhibitory activity.[2] Furthermore, the presence of a 4-hydroxyphenyl group is common in compounds with antioxidant, antimicrobial, and anticancer properties.[3][4][5] Recent studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated promising antimicrobial and anticancer activities.[3][4][6]

This guide outlines a phased screening approach, commencing with broad primary assays to identify a general activity profile, followed by more focused secondary and tertiary assays to confirm hits, elucidate mechanisms of action, and evaluate selectivity.

Overall Screening Workflow

The screening cascade for this compound is designed to be a systematic and resource-efficient process. It begins with high-throughput in vitro assays and progresses to more complex cell-based and potentially in vivo models for promising hits.[1][7]

Caption: General workflow for the biological activity screening of a novel compound.

Phase 1: Primary Screening

The initial phase of screening is designed to cast a wide net, exploring the most probable biological activities based on the compound's chemical structure.

In Vitro Cytotoxicity Assays

Before assessing specific biological activities, it is crucial to determine the compound's inherent cytotoxicity to establish a therapeutic window. A panel of both cancerous and non-cancerous cell lines should be used.

Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening

| Cell Line | Type | Rationale |

| A549 | Human Lung Carcinoma | Common model for anticancer screening.[4][5] |

| MCF-7 | Human Breast Adenocarcinoma | Representative of hormone-responsive cancers. |

| HeLa | Human Cervical Adenocarcinoma | A robust and widely used cancer cell line. |

| Vero | Monkey Kidney Epithelial | A non-cancerous cell line to assess general cytotoxicity.[5][8] |

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with 100 µL of the media containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[1]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Antimicrobial Screening

Given that derivatives of similar scaffolds have shown antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is warranted.[3][6][9]

Table 2: Proposed Microbial Panel for Primary Screening

| Organism | Type | Relevance |

| Staphylococcus aureus | Gram-positive bacteria | Common cause of skin and soft tissue infections. |

| Escherichia coli | Gram-negative bacteria | Representative of Gram-negative pathogens. |

| Candida albicans | Fungal pathogen | Common cause of opportunistic fungal infections. |

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Assays

The aryl propionic acid moiety suggests potential anti-inflammatory activity, while the phenolic group is a classic antioxidant pharmacophore.[2][5]

This assay will determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID).

-

Assay Setup: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Reagent Preparation: Prepare the assay buffer, heme, enzyme (COX-1 or COX-2), and arachidonic acid substrate according to the manufacturer's instructions.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the endpoint (e.g., colorimetric or fluorescent) according to the kit protocol.

-

Data Analysis: Calculate the percentage of COX inhibition relative to a control without the inhibitor.

This assay measures the compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol and a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity.

Phase 2: Hit Confirmation and Secondary Screening

If promising activity is observed in Phase 1, the next step is to confirm these findings and delve deeper into the mechanism of action.

Caption: Workflow for hit confirmation and mechanism of action studies.

Dose-Response Analysis

For any confirmed hits, a full dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This involves testing the compound over a wider and more granular concentration range in the relevant primary assay.

Mechanism of Action Studies

If the compound shows significant anticancer activity, further studies to elucidate the mechanism are necessary.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining to determine if the compound induces programmed cell death.

If the compound shows promising antimicrobial activity, time-kill kinetics assays can be performed to determine if it is bactericidal or bacteriostatic.

Phase 3: Lead Optimization and In Vivo Studies

Promising compounds from Phase 2 can be considered for lead optimization and preliminary in vivo testing.[7][10]

Structure-Activity Relationship (SAR) Studies

If a validated hit is identified, medicinal chemists can synthesize analogues of this compound to explore the structure-activity relationship. This involves systematically modifying different parts of the molecule to improve potency and selectivity while reducing toxicity.

In Vivo Efficacy Models

For a compound with confirmed in vitro anticancer activity, a mouse xenograft model can be used.[11][12] Human cancer cells are implanted in immunodeficient mice, and after tumor establishment, the mice are treated with the compound to assess its effect on tumor growth.

For a compound with significant anti-inflammatory activity, a carrageenan-induced paw edema model in rats can be employed to assess in vivo anti-inflammatory effects.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 3: Example Data Summary for Primary Screening

| Assay | Target/Cell Line | Result (e.g., IC50, MIC) |

| Cytotoxicity | A549 | > 100 µM |

| Cytotoxicity | Vero | > 100 µM |

| Antimicrobial | S. aureus | 16 µg/mL |

| Anti-inflammatory | COX-2 Inhibition | 5.2 µM |

| Antioxidant | DPPH Scavenging | 12.8 µM |

Conclusion

This technical guide provides a comprehensive and logical framework for the biological activity screening of this compound. By following this phased approach, researchers can systematically evaluate the compound's therapeutic potential, identify its mechanism of action, and generate the necessary data to support further development. The success of this endeavor relies on rigorous experimental execution, careful data analysis, and a collaborative approach between chemists, biologists, and pharmacologists.

References

- GenScript. (n.d.). Terminology of Molecular Biology for In Vivo Screening.

- BenchChem. (2025). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.

- Hong, H., et al. (2012). High-throughput in vivo screening of targeted molecular imaging agents. Journal of Nuclear Medicine, 53(2), 254-261.

- Wang, S., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(5), 1083.

- Matter, H., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Journal of Medicinal Chemistry, 45(15), 3205-3217.

-

Kainov, D. E. (2019). In vitro Screening Systems. In Drug Discovery and Development - New Advances. IntechOpen. Retrieved from [Link]

- Hollingshead, M. G. (2005). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17467–17476.

- Al-Ani, L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6333.

- R, A., & S, S. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(2), 723-730.

-

von Lode, P. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. Retrieved from [Link]

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

- Onwudiwe, D. C., et al. (2021). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-11.

-

Cali, J. J., et al. (2023). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. Disease Models & Mechanisms, 16(1), dmm049757. Retrieved from [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(11), 2419-2424. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

- Sharma, V., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical & Clinical Research, 4(2), 101-111.

-

Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(11), 5735-5744. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7058. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7058. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7058. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput in vivo screening of targeted molecular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. genscript.com [genscript.com]

- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Introduction: Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological properties is paramount. The compound 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid represents a strategic amalgamation of chemical moieties, each contributing to its potential as a therapeutic agent. The inclusion of a cyclopropyl ring is a deliberate choice aimed at enhancing metabolic stability, improving receptor binding affinity, and potentially reducing off-target effects by constraining the molecule into a favorable bioactive conformation.[1][2][3] This three-membered carbocycle is a feature of numerous successful clinical drugs across a range of therapeutic areas, including oncology and infectious diseases.[1][4][5]

The 4-hydroxyphenylpropanoic acid core is also of significant interest, as derivatives of this scaffold have demonstrated promising anticancer, antioxidant, and antimicrobial activities.[6][7][8][9][10][11][12] Furthermore, related hydroxyphenylpropanoic acid metabolites have been shown to modulate pathways involved in cardiovascular health, such as the suppression of macrophage foam cell formation and the activation of endothelial nitric oxide synthase (eNOS).[13][14][15]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into hypothesized target classes based on its structural alerts and provide detailed, field-proven experimental protocols for target deconvolution and validation.

Hypothesized Therapeutic Areas and Potential Target Classes

Based on the known biological activities of structurally related compounds, we can postulate several promising therapeutic avenues for this compound.

1. Oncology: The demonstrated anticancer and antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest that our lead compound may target proteins involved in cancer cell proliferation, survival, or migration.[6][7][9][10] Potential target classes include:

- Kinases: Many cyclopropyl-containing drugs are potent kinase inhibitors.[1]

- Enzymes involved in redox homeostasis: The antioxidant activity points towards targets that modulate cellular oxidative stress.

2. Infectious Diseases: The antimicrobial and antifungal efficacy of similar scaffolds indicates that this compound could inhibit essential microbial enzymes or cellular processes.[8][11][12]

3. Cardiovascular Diseases: The ability of related hydroxyphenylpropanoic acids to influence macrophage function and nitric oxide production suggests potential applications in atherosclerosis and hypertension.[13][14][15] Potential targets could be involved in:

- Lipid metabolism and transport in macrophages.

- Endothelial cell signaling pathways.

Target Deconvolution Strategy: A Multi-pronged Approach

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development.[16][17][18][19] A robust target deconvolution strategy should employ multiple orthogonal approaches to increase the confidence in putative targets. We advocate for a parallel workflow utilizing both affinity-based and label-free methods.

Caption: A multi-pronged workflow for target deconvolution and validation.

Experimental Protocols

Part 1: Affinity-Based Target Identification

The cornerstone of this approach is the synthesis of a chemical probe by attaching an affinity tag (e.g., biotin) to the parent compound.[17][20] This allows for the selective capture of binding partners from a complex biological mixture.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

-

Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is crucial to understand which parts of this compound are essential for its biological activity. This can be achieved by synthesizing and testing a small library of analogs with modifications at different positions. The goal is to identify a non-essential position for linker attachment that preserves the compound's activity.

-

Linker Attachment: A flexible linker (e.g., a polyethylene glycol chain) should be attached to the identified non-essential position. The other end of the linker will be conjugated to biotin.

-

Synthesis and Purification: Standard organic synthesis protocols will be used to create the biotinylated probe. The final product must be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

-

Activity Confirmation: The biological activity of the biotinylated probe should be tested in a relevant phenotypic assay to ensure that the modification has not significantly altered its function.

Protocol 2: Affinity Chromatography Pull-down Assay

-

Immobilization of the Probe: The biotinylated probe is incubated with streptavidin-coated magnetic beads or agarose resin to immobilize it.[17]

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects). Ensure the lysis buffer contains protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the probe-immobilized beads. A control experiment using beads without the probe or with a non-biotinylated compound should be run in parallel.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free, non-biotinylated compound, or by using a denaturing elution buffer.

-

Protein Identification: The eluted proteins are then identified using mass spectrometry.[21]

Part 2: Label-Free Target Identification

Label-free methods offer the advantage of studying drug-target interactions in a more native-like environment, without the need for chemical modification of the compound.[17][22]

Protocol 3: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

This method is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[17][19][23]

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat the treated samples across a range of temperatures.

-

Protein Extraction and Analysis: For CETSA, the soluble fraction of a specific protein of interest is analyzed at different temperatures by Western blotting. For TPP, the entire soluble proteome is analyzed by mass spectrometry to identify proteins with increased thermal stability in the presence of the compound.[22]

Protocol 4: Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[17][20]

-

Lysate Treatment: Incubate a cell lysate with the compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time.

-

Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Coomassie staining or by mass spectrometry to identify proteins that are protected from degradation in the compound-treated sample compared to the control.

Data Analysis and Hit Prioritization

The output from the mass spectrometry analyses will be a list of potential protein "hits" for each method.

| Method | Primary Output | Strengths | Potential Weaknesses |

| Affinity Chromatography | List of proteins that bind to the immobilized probe. | Can identify both direct and indirect binding partners. | Risk of false positives from non-specific binding; probe synthesis can be challenging. |

| CETSA/TPP | List of proteins with increased thermal stability upon compound binding. | Can be performed in live cells; provides evidence of direct target engagement. | May not detect targets that are not stabilized by ligand binding. |

| DARTS | List of proteins protected from proteolysis by compound binding. | Does not require compound modification; relatively simple to perform. | May not be suitable for all proteins; protease choice is critical. |

Bioinformatic Analysis: The lists of putative targets from each method should be compared and analyzed using bioinformatics tools.[24] This includes:

-

Pathway Analysis: To determine if the identified proteins are enriched in specific signaling or metabolic pathways.

-

Protein-Protein Interaction Network Analysis: To identify potential protein complexes that may be targeted.

-

Literature Mining: To see if any of the identified proteins are known targets for similar compounds or are implicated in the diseases of interest.

Hit Prioritization: Based on the convergence of data from multiple methods and the bioinformatic analysis, a prioritized list of the most promising target candidates should be generated for further validation.

Target Validation

Once a list of high-confidence targets has been established, it is essential to validate that they are indeed responsible for the observed biological effects of the compound.

Protocol 5: In Vitro Biochemical/Enzymatic Assays

If the putative target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound has a direct inhibitory or activating effect.

Protocol 6: Cell-Based Target Engagement Assays

Techniques like the NanoBRET™ assay can be used to quantify the engagement of the compound with its target protein in living cells, providing a more physiologically relevant confirmation of the interaction. A dose-response CETSA can also be used to confirm target engagement in a cellular context.

Protocol 7: Genetic Validation

The role of the identified target in mediating the compound's effects can be confirmed using genetic approaches.

-

Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

-

Phenotypic Rescue: If the knockdown/knockout of the target protein phenocopies the effect of the compound, and if the compound's effect is diminished in the knockdown/knockout cells, this provides strong evidence that the protein is the relevant target.

Caption: Workflow for genetic validation of a potential therapeutic target.

Conclusion

This compound is a promising scaffold with the potential for therapeutic applications in oncology, infectious diseases, and cardiovascular disorders. This guide has outlined a systematic and rigorous approach to identifying and validating its molecular targets. By combining affinity-based and label-free target deconvolution methods with robust validation strategies, researchers can confidently elucidate the mechanism of action of this novel compound and accelerate its journey towards clinical development.

References

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2uOZsCC7Dn4GNC0EKTnRsrtMZcStc7AuB37T1_hXhhrABEL2BDhbxkXF9Ib4eqoS8hLJ65DS5Df58lZG6ivVMrp-a3GdwSZhHNL-gWjsNyRyBvSrdlDTJMlwX6e-EkB-WT9bpxA==]

- Chemoproteomics - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Jwv_hb9ddSQywNw1bzNhhhFSGpFq-1QRzyD0tlL09MtyYZLA5VY7haXAFIPG1o9AoVZX19n9hjP-LY1SCy3aIn6qZQDcT5bJJ5GDPWRO50edfdv4UvfYz5x1kT9LfkA1eNqD727iqQ==]

- Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0bPnA41xstIUv-mPN2TdZ-ljkHuCXrKeEhIHI1te_nukfh_MCC279mSnhAgkLt19jxAUn94riAvyihBI2sMHdk_Jx7GpmQLx695QhGwKmWv-ezwfJGAzbvBniOCuVjjqduwveoEM-fB726rLv]

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Pure Help Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn-Ht4g9TJbP9Yyra4gzAwCYuDittuQKzcO6APdavYp-YmImONzYUgBjVdUH1n5mszn7aKlVcohk82U-xzsn1B4QV2w7gFNvx2-7HYjdxawwy2Om3rzUdig7ZaPxbTo6bbLL2JHN8Li0i7Y7dLgYx1_8JjzPItcdiCtTAOjd189Q1zTvULPEQohxaRhaXsIAkstNUZHOKygXniKLf4Gsejd-BsE9dZ_JQEkVSX]

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmkLszodKglCBO8RmSLKoJ49xXENzqDZFn-7azD6vkP8gWSbvHORTKEBw6-0MxGpesWCs97pckB0renOO7Bdeyfw5GB_ncBf-KHV6YNngK7ROSa9nR7hzCxYxoZAQPf_9WL56ZudIf7JhU8dRy]

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHklJ6oJZkus9NEudDujHj5pC7trsznmtjvYGeUJ6iImk-6Mu-qUzo5Ioun2LxWBj3Su2VgzbTi_md_ZrtD_9afoaYKBNfookzBb5iUfGnXQgYeMRWCV8lbFonfBSO5z7e3U1PnQPGUq6u2eFMH7A==]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCO1RVihMQXgz88FVeCSdPgPnIdJKRkTETgPrsPlQ0Q__0Wfqj1AX9-bPYWibeHovEduQiKWupe3DnUEH8lX74hGSiJjLDoWAh8nR169mKz2UHiLwzH7YI_GuQtfAbRyT4_A==]

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtQ79udcN0d-LJDcJnoBFjkKRFdZcOcZTGRBHaxMPB3qTOIRn2zwd6Hv73ujdiFOp9aSZ0HZA_et_Q1SAe9gawznFKJikaQC_6-BJBd1iqd7JMh3J0mgrjGcj5jv9XQezC027M_XB2M40RNAjH]

- Target Deconvolution - Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe5277qxWw01phrhI6wFfx9AmxrTcXF0DptWG1stYBwAv9J9nZ28YXy0nAbOd-CmdgxJNFjQgAwy6tj4m1-UqmIE8WLSQy9WKf8JNuWkYAui4FPpCWlsC-zvTlMXT6b0bd-mRnKKLrhRMpe4M9Mm9H-zoOBJCzHd9m_i8eYQB065axcFraxGEnGksY0Z6yL7Q=]

- Small-molecule Target and Pathway Identification - Broad Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo23mofY0bPcDVSpm-fjf16hqf0x3dBZHv636q-cbhLNoRwKeTbEM_vuCg_V_khDzN3Y_k6uN2EzmJmIRLyaFslNLu5ADYc6sNzlfpstgqH6qv600AOU23u1_AyIac7krO88Cyvrs5HN8JvoQ2Q9vXO5bHtq__A8EXSMaWhnn_zy0AtxmCtKDFUJINvRtxQiB6rnKphpHLMSe2Nj9toCLnM6-H6A==]

- 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOwa_WJSp_mDe42D_vyncNtLr-2weVR03E7KUMa-U8mKM8Ynr3HRxYMDnI59P-nWIhmwDH4wSN_bBhchH5pxbqh5NWUscC64HDLSROUZTdm9KsJmkZFvzDplwpNPvcKC1MVy4Tg0RT26yr0IfJAuSl1Y0XEZvFbVOSHHv1AHz2weodg0RPVGzp5lrTFHjlQb0L8JSGyx-zbrSP3DTecg-BpExAIo_bukDDjCVwg==]

- Target deconvolution strategies in drug discovery | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa_0bleTcqCOIuTdmEHNBmasGpYMfVxrETxyNGPaKGzemqOKIngyaZM5CjKTwQoS4qttkY6ducJ-GS9pLKzK_punJe0nnI-2h3rJwUsc6Q-V27sUkPla-9lgcBhu8ziBW7Q1EpxGw2jqreMMcAArITMUcbvf2SAv84h7AkSU3CcfXCqjPJPgfRSzljrK1m2lVlQgpyfC8E2UM87-_C]

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXmadhEvUo0Nu4HLr_AIPBjyC2U0UxldZ4Iq-HqJP4uWTYwvSlGjvV4LJPPS_qmwFvAIgiAFJMYq6XYAtSHNAg_2FHtEkvClniqxPrgHog_2km_JPlQ4aa5q8D6graBFaWqQ==]

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5tforundA4SHx0csKSFVa_A_2b4WQa_pwX9QM3bQqM-KQvnB9GheffwKpuALHKjHFhN4oE1AD5No_5pHBSFRIuh2zkOlfA9RCHFlgVcSCh88xShEglJyhIrB90__zUD0ektkmqAKmDJM6wqnPY3lFKBoO9tj4EFU5XTF-Ws65SHV18mbEzwhzUEhDo6msA88qppDS3U6_W-9HQbDZC33B_B4iTPezF5zs_eV4IKKcrdDG4C0g69y8zwAy-PC-sq7aj0KdkUX5ZgU70eOYDVD2LNuToNF]

- (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhkeSZ4_5DAJ5UvFoNOSm6dwDI-94ouPTvq1r6Fp7mxDNLF2idbUwJEYC0KOup_fnqhGXvLBDdJo7si9ajQSS3FLC2BbbwnyZ0jRvErz9DoG3UPqCKSW9OJvsQ5aNqLUqC7MKVxp2T0ad2CEpGqIYN7f6PhwlVKhZt3cCMga0bItDXbnw7CE2luZLX1yrWVkoFy8aFRBHTSlQJb5zbiNi5EazlysVgCu13rlO56qU_Xte46beZrGajnxvDBzxWUP5pGYW3qUAiUAW4EnlzNUScpjIcJlFeyVKh2sXF5NrZiv2byMkvtF_OjnnwCpRP-QY=]

- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Nc6dK9Q9W_0EAFS3zgFMI5UY6APHr3QO18G_18O-AIwRAu4vFdOLMzkLJlK5BLjBCrT7PEG9s2lPwnF5sH0kx9-Dz5fRZ6HInUArzXQNhkptf0Zkp2_cYdRI-2BfaO1M7arWVJplTi3OHUR-t-9V1BtkHELRMXi8uOJEwUQCCfCHNrdq0JeXMKarU_dhWwgVdTosBG001xXt9Rd1AZhqvzIQqNM=]